

Application Notes and Protocols for CPL304110 (NCT04149691) Clinical Trial

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design for **CPL304110** (NCT04149691), a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3). The following sections outline the trial's objectives, design, and key experimental protocols, based on publicly available data.

Introduction

CPL304110 is a novel tyrosine kinase inhibitor developed by Celon Pharma S.A. for the treatment of advanced solid malignancies, particularly those with activating alterations in the FGFR signaling pathway.[1] The NCT04149691 clinical trial is a Phase I, open-label, multicenter study designed to evaluate the safety, tolerability, and pharmacokinetics of **CPL304110**.[2] The study also aims to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2]

Mechanism of Action

CPL304110 selectively inhibits FGFR1, FGFR2, and FGFR3, which are key regulators of cell proliferation, differentiation, and survival.[3] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver of oncogenesis in various solid tumors.[4][5] By inhibiting FGFR, **CPL304110** aims to block downstream signaling cascades, thereby inhibiting tumor growth.[3] Preclinical studies have demonstrated the potent



and selective inhibitory activity of **CPL304110** against FGFR1-3, with IC50 values of 0.75 nM, 0.5 nM, and 3.05 nM, respectively.[3]

Clinical Trial Design (NCT04149691)

The study is a dose-escalation trial with three main parts:[2]

- Part 1 (Dose Escalation): Enrollment of patients with advanced solid malignancies, not screened for FGFR aberrations. The primary objective of this part is to determine the safety and tolerability of escalating doses of CPL304110.
- Part 2 (Dose Escalation): Enrollment of patients with documented FGFR molecular aberrations. This part continues the dose escalation to identify the MTD in a targeted patient population.
- Part 3 (Dose Expansion): Enrollment of patients with specific FGFR-aberrant tumors at the determined RP2D to further evaluate safety, tolerability, and preliminary efficacy.

Key Trial Details:



| Parameter | Description |
|----------------------------|---|
| Official Title | A Phase I, Open-label, Multicentre, Dose Escalation Study to Assess Safety, Tolerability and Pharmacokinetics of Oral CPL304110, in Adult Subjects With Advanced Solid Malignancies.[2] |
| Conditions | Gastric Cancer, Bladder Cancer, Squamous Non-small Cell Lung Cancer, Cholangiocarcinoma, Sarcoma, Endometrial Cancer, Other Solid Tumours.[2] |
| Intervention | Drug: CPL304110 administered orally once or twice daily in 28-day cycles.[1][2] |
| Primary Outcome Measures | Maximum Tolerated Dose (MTD), Overall Safety Profile (assessed by adverse events, vital signs, ECGs, and laboratory tests), Recommended Phase 2 Dose (RP2D).[2] |
| Secondary Outcome Measures | Objective Response Rate (ORR) per RECIST 1.1, Pharmacokinetic parameters (Cmax, Tmax, AUC).[2] |

Preliminary Clinical Data (Phase IA)

Preliminary results from the Phase IA part of the study, involving 21 patients, have been reported.[1][6]

Efficacy:



| Outcome | All Patients (n=21) | Patients with FGFR Aberrations |
|-------------------------------|---------------------|-----------------------------------|
| Objective Response Rate (ORR) | 14.3%[1][6] | 50.0%[1] |
| Partial Response (PR) | 3 patients[6] | |
| Stable Disease (SD) | 10 patients[1] | |

Safety and Tolerability:

The most common treatment-related adverse events (TRAEs) were generally manageable.[1] [6]

| Treatment-Related Adverse Event | Frequency (All Grades) |
|---------------------------------|------------------------|
| Ocular Toxicity | 23.8%[1] |
| Anemia | 19.0%[1] |
| Dry Eyes | 14.3%[1] |
| Dry Mouth | 14.3%[1] |

Two instances of Grade ≥3 TRAEs were reported: oral cavity fungal infection and an increase in alkaline phosphatase.[1]

Experimental ProtocolsPatient Selection and FGFR Aberration Screening

Objective: To enroll eligible patients and identify those with FGFR aberrations for Part 2 and 3 of the trial.

Protocol:

 Inclusion Criteria: Patients must have histologically confirmed advanced solid malignancies refractory to standard therapies, measurable disease according to RECIST v1.1, and adequate organ function.



- Exclusion Criteria: Patients with active brain metastases or other concurrent malignancies are excluded.
- FGFR Aberration Analysis:
 - Archival tumor tissue (formalin-fixed paraffin-embedded) or fresh tumor biopsies are collected.
 - FGFR aberrations (amplifications, mutations, fusions) are identified using methods such as Fluorescence In Situ Hybridization (FISH) for amplifications and Next-Generation
 Sequencing (NGS) or mass spectrometry for mutations and fusions.[5]

Drug Administration and Dose Escalation

Objective: To administer CPL304110 and determine the MTD.

Protocol:

- Drug Formulation: CPL304110 is administered orally in capsule form.[2]
- Dosing Regimen:
 - Part 1: Escalating doses from 12.5 mg to 100 mg once daily.[1][6]
 - Part 2: 175 mg once or twice daily in patients with FGFR aberrations.[1][6]
- Dose Escalation Design: A standard 3+3 dose-escalation design is typically used to determine the MTD, which is defined as the highest dose at which less than 33% of patients experience a dose-limiting toxicity (DLT).[2]

Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety profile of **CPL304110**.

Protocol:

 Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). The



relationship of AEs to the study drug is assessed by the investigator.

- Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals throughout the study.
- Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points during treatment to monitor for any cardiac effects.
- Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and prior to each treatment cycle to monitor for hematological, renal, and hepatic toxicities.

Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of **CPL304110**.

Protocol:

- Blood Sampling: Blood samples are collected at pre-defined time points before and after drug administration.
- Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
- Bioanalytical Method: The concentration of CPL304110 in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- PK Parameter Calculation: Key PK parameters, including Cmax (maximum concentration),
 Tmax (time to maximum concentration), and AUC (area under the concentration-time curve),
 are calculated using non-compartmental analysis.

Efficacy Assessment

Objective: To evaluate the preliminary anti-tumor activity of **CPL304110**.

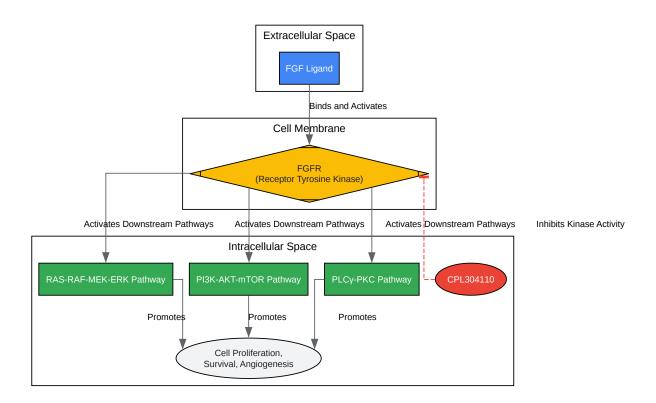
Protocol:



- Tumor Imaging: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using computed tomography (CT) or magnetic resonance imaging (MRI).
- Response Evaluation: Tumor response is evaluated by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[2]
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the sum of the longest diameter of target lesions.
 - Progressive Disease (PD): At least a 20% increase in the sum of the longest diameter of target lesions or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Objective Response Rate (ORR): The ORR is calculated as the proportion of patients with a confirmed CR or PR.[2]

Visualizations

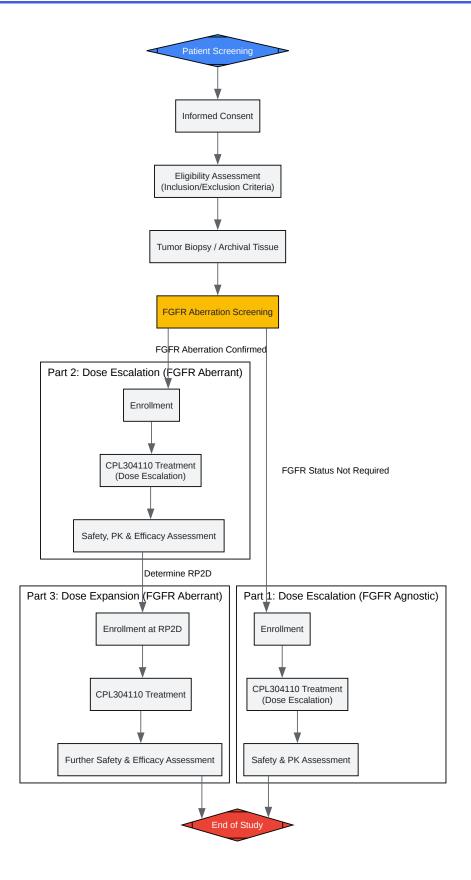




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Caption: FGFR Signaling Pathway and Mechanism of CPL304110 Inhibition.





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Caption: NCT04149691 Clinical Trial Workflow.



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